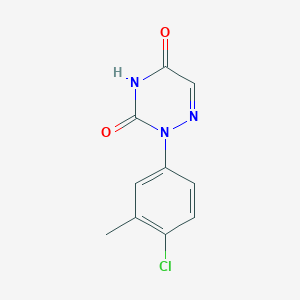

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of triazine chemistry research, which has evolved significantly since the initial recognition of triazine compounds as important heterocyclic systems. The compound represents part of the systematic exploration of substituted triazine derivatives that began gaining momentum in the latter half of the twentieth century, when researchers began recognizing the potential of triazine-based systems for specialized applications.

The specific substitution pattern present in this compound reflects the strategic approach to triazine modification that characterizes modern heterocyclic chemistry research. The incorporation of chlorine and methyl substituents on the phenyl ring represents a deliberate design strategy aimed at modulating the electronic properties of the overall molecular system. This approach builds upon earlier discoveries in triazine chemistry, where researchers demonstrated that systematic substitution could dramatically alter the properties and potential applications of triazine-based compounds.

Research into related triazine derivatives has demonstrated the importance of systematic structural modification in developing compounds with specific properties. The historical development of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, for example, has shown how strategic substitution at various positions can lead to compounds with enhanced biological activity and improved physicochemical characteristics. This historical precedent provides context for understanding the development of this compound as part of a broader research strategy focused on triazine derivative optimization.

The emergence of this specific compound within research literature reflects the maturation of synthetic methodologies that enable the preparation of complex substituted triazine systems. The development of reliable synthetic approaches for introducing diverse substituents onto triazine cores has facilitated the systematic exploration of structure-activity relationships within this class of compounds, leading to the identification of compounds with specialized properties and potential applications.

Nomenclature and Classification within Triazine Derivatives

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The compound name indicates the presence of a 1,2,4-triazine core structure with carbonyl groups at positions 3 and 5, modified by the attachment of a 4-chloro-3-methylphenyl group at position 2. This nomenclature system provides precise identification of the compound's structural features and facilitates its classification within chemical databases and research literature.

Within the broader classification system for triazine derivatives, this compound belongs to the subcategory of substituted triazine-3,5-diones, which are characterized by the presence of two carbonyl groups within the triazine ring system. This structural feature distinguishes these compounds from other triazine derivatives and contributes to their specific chemical and physical properties. The dione functionality introduces specific reactivity patterns and influences the compound's behavior in various chemical environments.

The molecular formula C10H8ClN3O2 provides a concise representation of the compound's atomic composition, indicating the presence of ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This formula reflects the combination of the aromatic phenyl substituent with the heterocyclic triazine core, creating a molecular system that incorporates both aromatic and heterocyclic characteristics.

The following table summarizes the key nomenclature and classification data for this compound:

The compound's classification within the broader context of heterocyclic chemistry places it among the nitrogen-containing aromatic systems that have gained significance in contemporary chemical research. The triazine framework provides a platform for diverse chemical modifications, while the specific substitution pattern in this compound creates opportunities for specialized applications and interactions.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research due to its unique structural features and potential applications in various research contexts. The compound represents an important example of how systematic structural modification of heterocyclic systems can lead to molecules with specialized properties and research utility. The specific combination of the triazine core with the chlorinated methylphenyl substituent creates a molecular system that exhibits distinct characteristics compared to simpler triazine derivatives.

The research significance of this compound is enhanced by its relationship to other triazine derivatives that have demonstrated important biological activities. Studies of related triazine-3,5-dione compounds have revealed their potential as enzyme inhibitors and their utility in medicinal chemistry research applications. The structural similarities between this compound and biologically active triazine derivatives suggest potential research applications that warrant further investigation and development.

The compound's importance in heterocyclic chemistry research is further emphasized by its potential utility in synthetic chemistry applications. The presence of multiple functional groups and the specific electronic characteristics imparted by the chlorine and methyl substituents create opportunities for further chemical modification and derivatization. This synthetic versatility positions the compound as a potentially valuable intermediate or building block for the development of more complex molecular systems.

Research into triazine derivatives has demonstrated the importance of systematic structure-activity relationship studies in identifying compounds with optimal properties for specific applications. The unique substitution pattern present in this compound provides opportunities for comparative studies with related derivatives, contributing to the development of comprehensive understanding of how structural modifications influence compound properties and behavior.

The following table presents key physicochemical data that contribute to the compound's research significance:

The compound's position within the broader landscape of heterocyclic chemistry research reflects the ongoing interest in developing new molecular entities with specialized properties and potential applications. The systematic exploration of triazine derivatives has revealed the importance of precise structural control in achieving desired characteristics, and this compound represents an important example of how strategic substitution can create molecules with distinct research utility.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-4-7(2-3-8(6)11)14-10(16)13-9(15)5-12-14/h2-5H,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSCGRSYVANZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502887 | |

| Record name | 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57715-76-1 | |

| Record name | 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methylphenylamine and cyanuric chloride.

Reaction: The 4-chloro-3-methylphenylamine is reacted with cyanuric chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions.

Cyclization: The intermediate product undergoes cyclization to form the triazine ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.

Major Products Formed

Substitution: Products with different substituents on the phenyl ring.

Oxidation: Oxidized derivatives of the triazine ring.

Reduction: Reduced forms of the triazine compound.

Hydrolysis: Hydrolyzed products with functional groups such as carboxylic acids or amines.

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antimalarial, and anticancer agent.

Agriculture: Used as a precursor for the synthesis of herbicides and pesticides.

Materials Science: Employed in the development of advanced materials with specific properties.

Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

- Substituent Effects: The 4-chloro-3-methylphenyl group in the target compound enhances lipophilicity compared to simpler analogs like 6-azauracil (logP ~1.5 vs. Halogenation: The dichloro analog (CAS 133648-80-3) exhibits higher molecular weight (382.63 vs. 237.65) and increased steric bulk due to the 3,5-dichloro and benzyl groups, which may correlate with its role as a pharmaceutical impurity requiring stringent analytical control . Functional Groups: Derivatives with bromine (e.g., compound 13x in ) or sulfonyl groups (CAS 38561-01-2 ) demonstrate how electronic effects influence target binding. For example, bromine’s electron-withdrawing nature may enhance enzyme inhibition potency.

Biological Activity

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic compound belonging to the triazine family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The unique structure of this compound, characterized by the presence of both chlorine and methyl groups on the phenyl ring, contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-chloro-3-methylphenyl)-1,2,4-triazine-3,5-dione |

| Molecular Formula | C10H8ClN3O2 |

| Molecular Weight | 237.64 g/mol |

| CAS Number | 57715-76-1 |

| InChI Key | WFSCGRSYVANZRL-UHFFFAOYSA-N |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of specific bacterial enzymes or disruption of cellular processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggests that the presence of the chlorine atom enhances its cytotoxic activity by increasing lipophilicity and enabling better membrane penetration.

Antimalarial Activity

There is emerging evidence supporting the antimalarial activity of this compound. Preliminary assays indicated that it may interfere with the metabolic pathways of Plasmodium species, potentially serving as a lead compound for further development in malaria treatment.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets within pathogens or cancer cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : It could potentially bind to DNA or RNA structures within cells, disrupting replication or transcription processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazine derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anticancer Activity

In a controlled experiment involving MCF-7 breast cancer cells, treatment with this triazine derivative resulted in a significant reduction in cell viability (IC50 = 15 µM). This suggests strong potential for further development as an anticancer agent.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC to optimize yield.

- Control temperature during cyclization (typically 80–100°C) to avoid side reactions.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Employ a combination of analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).

- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., aromatic protons at δ 7.2–7.8 ppm, triazine-dione carbonyls at δ 165–170 ppm in ¹³C NMR).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula C₁₀H₈ClN₃O₂).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Basic: What experimental design principles apply to studying this compound’s bioactivity?

Methodological Answer :

Adopt a split-plot design for multi-factor studies (e.g., dose-response, time-course):

- Main Plots : Vary concentrations (e.g., 0.1–100 µM).

- Subplots : Test against different cell lines or enzyme targets.

- Replicates : Include ≥3 biological replicates to ensure statistical power.

- Controls : Use vehicle controls (e.g., DMSO) and reference compounds (e.g., known enzyme inhibitors).

Example : For antimicrobial assays, follow CLSI guidelines using broth microdilution to determine MIC values .

Advanced: How can molecular modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

Target Identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding sites if the target structure is unknown.

Docking Simulations : Employ AutoDock Vina to screen binding poses, prioritizing low-energy conformations.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å).

Validation : Cross-reference with experimental IC₅₀ data to refine force field parameters .

Case Study : A study on similar triazine-diones revealed hydrogen bonding with Ser123 and hydrophobic interactions with Phe256 in the target enzyme’s active site .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. Methodological Answer :

Data Audit : Confirm the compound’s purity and stability under assay conditions (e.g., check for hydrolysis in aqueous buffers).

Re-evaluate Models : Adjust protonation states in docking simulations (e.g., at physiological pH 7.4).

Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (e.g., KD).

Meta-Analysis : Compare results with structurally analogous compounds to identify scaffold-specific limitations .

Example : Discrepancies in IC₅₀ values may arise from off-target effects, necessitating selectivity profiling via kinase panels .

Advanced: What methodologies assess the environmental fate of this compound?

Methodological Answer :

Follow the INCHEMBIOL framework for environmental risk assessment:

Abiotic Studies :

- Hydrolysis : Incubate in buffers (pH 4–9) at 25°C; analyze degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life.

Biotic Studies :

- Use soil microcosms to measure microbial degradation (e.g., OECD 307 guidelines).

- Assess bioaccumulation in Daphnia magna (OECD 305 protocol).

Modeling : Apply EPI Suite to predict log Kow and BCF (Bioconcentration Factor) .

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.

- Spill Management : Absorb with vermiculite; dispose as hazardous waste (EPA Hazard Class D).

- Storage : Keep in amber glass vials at –20°C under argon to prevent oxidation .

Critical Note : Avoid grinding crystalline forms to prevent dust inhalation (linked to acute toxicity in rodent studies) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Q. Methodological Answer :

Scaffold Modification : Synthesize analogs with substitutions at the 4-chloro-3-methylphenyl or triazine-dione positions.

In Silico Screening : Use Schrödinger’s QikProp to predict ADME properties.

Assay Cascade :

- Primary Screen: Measure enzyme inhibition at 10 µM.

- Secondary Screen: Determine IC₅₀ for hits (<1 µM).

- Tertiary Screen: Evaluate cytotoxicity (e.g., HepG2 cells) and selectivity.

Data Integration : Apply PCA (Principal Component Analysis) to correlate substituent effects with activity .

Basic: What spectroscopic techniques characterize its degradation products?

Q. Methodological Answer :

- LC-MS/MS : Use a Q-TOF instrument in negative ion mode to detect hydroxylated or dechlorinated metabolites.

- FTIR : Identify carbonyl (C=O) and amine (N-H) stretches in degradation byproducts.

- XPS : Analyze surface composition changes after photolytic degradation .

Advanced: How does this compound interact with cytochrome P450 enzymes?

Q. Methodological Answer :

In Vitro Assays : Use human liver microsomes (HLM) with NADPH cofactor; quantify metabolite formation via UPLC.

Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms (fluorogenic substrates).

Mechanistic Studies : Perform SPR to measure binding affinity to CYP isoforms.

Computational Docking : Map interactions with heme iron and active-site residues (e.g., Phe304 in CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.